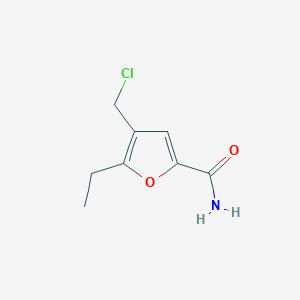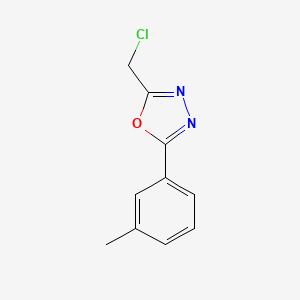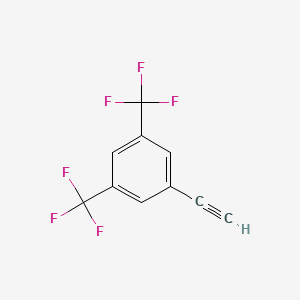
4-(Chloromethyl)-5-ethylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-ethylfuran-2-carboxamide, also known as chloromethyl-ethyl-furancarboxamide (CM-EFC), is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 121 °C and a boiling point of 232 °C. CM-EFC is a useful reagent for the synthesis of a variety of organic compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
- Application Summary : The compound 4-(5)-(((4-ChloroMethyl)Benzoyl)AMino)TetraMethylrhodaMine is a multifunctional dye . Dyes are important tools in biological experiments. They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Results or Outcomes : The use of this dye can lead to a wide range of diagnostics in both basic scientific research and clinical settings .
- Application Summary : Chloromethylation of aromatic compounds is a key process in chemical synthesis . This process can be catalyzed by zinc iodide .
- Methods of Application : The chloromethylation of aromatic compounds involves the use of dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results or Outcomes : The chloromethylation of aromatic compounds affords the corresponding chloromethyl derivatives in good to excellent yields .
- Application Summary : Porous polymers have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment, and molecular separation .
- Results or Outcomes : The use of porous polymers can lead to efficient adsorption through their structure .
Scientific Field: Biological Experiments
Scientific Field: Chemical Synthesis
Scientific Field: Material Science
- Application Summary : Chloromethane, also known as methyl chloride, is a crucial reagent in industrial chemistry .
- Results or Outcomes : Methyl chloride is rarely present in consumer products and was formerly utilized as a refrigerant .
- Application Summary : Benzyl chloride may be used in the synthesis of amphetamine-class drugs .
- Results or Outcomes : The use of benzyl chloride can lead to the production of amphetamine-class drugs .
Scientific Field: Industrial Chemistry
Scientific Field: Synthesis of Amphetamine-Class Drugs
Scientific Field: Preparation of Benzoic Acid
- Application Summary : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : These extraordinary features as compared to other polymers, make HCPs, promising candidates for solving environmental pollution and catalysis as well as energy crisis .
- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov, and have received an increasing level of research interest .
- Results or Outcomes : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Scientific Field: Hyper Cross-linked Polymers
Scientific Field: Synthesis of Hypercrosslinked Polymers
特性
IUPAC Name |
4-(chloromethyl)-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-2-6-5(4-9)3-7(12-6)8(10)11/h3H,2,4H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXVPLIGHNFQSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364065 |
Source


|
| Record name | 4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |
CAS RN |
884588-32-3 |
Source


|
| Record name | 4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)











